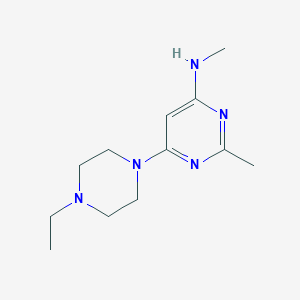
6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine
Overview
Description
The compound “6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine” is a derivative of piperazine . Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Scientific Research Applications
Antitubercular Evaluation and Molecular Docking
A series of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs were synthesized and evaluated for their antitubercular activity. The study involved a five-step synthesis leading to compounds with potential activity against Mycobacterium tuberculosis. In silico and in vitro studies highlighted compound 8a as the most potent, with a docking score of -26.81 and a minimum inhibitory concentration (MIC) of 1.6 µg/mL. These compounds demonstrated acceptable drug-like properties, making them suitable for further lead modification and drug development processes (Vavaiya et al., 2022).
Histamine H4 Receptor Ligands for Anti-inflammatory and Antinociceptive Activity
Research on 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) to explore anti-inflammatory and antinociceptive activities identified compound 3 and 4 as notable. Optimizations led to potent in vitro activities and significant anti-inflammatory and antinociceptive effects in animal models, supporting the potential of H4R antagonists in managing pain (Altenbach et al., 2008).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This study aimed to discover compounds with cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and inhibitory effects on 5-lipoxygenase, a key enzyme in the inflammation process. The structure-activity relationship (SAR) was discussed to identify the most promising compounds for further development (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential of Pyrimidine Linked Pyrazole Heterocyclics
The synthesis of pyrimidine linked pyrazole heterocyclic compounds and their evaluation for insecticidal and antibacterial activities revealed promising results. These compounds were tested against various insect pests and bacterial strains, demonstrating significant potential as new agents in pest control and antibacterial applications (Deohate & Palaspagar, 2020).
Dual Cholinesterase and Aβ-aggregation Inhibitors for Alzheimer's Disease
A study on 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines and N-benzhydrylpyrimidin-4-amines explored their potential as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. The compounds showed promising inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as hAChE-promoted Aβ-aggregation, indicating potential therapeutic avenues for Alzheimer's disease management (Mohamed et al., 2011).
Future Directions
Future research could focus on the synthesis, characterization, and biological activity of “6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine” and its derivatives. Piperazine derivatives have shown promise in the treatment of various conditions, and further exploration of these compounds could lead to the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases expressed on the cell membrane that play crucial roles in both developmental and adult cells . Dysregulation of FGFRs has been implicated in a wide variety of cancers .
Mode of Action
The compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition can lead to a decrease in the signaling pathways that these receptors are involved in, thereby potentially slowing down or stopping the growth of cancer cells .
Biochemical Pathways
The affected pathways primarily involve the signaling pathways associated with FGFRs . FGFRs participate in various vital physiological processes, such as proliferation, differentiation, cell migration, and survival . By inhibiting FGFRs, the compound can disrupt these processes, which are often overactive in cancer cells .
Pharmacokinetics
It is known that the compound is extensively metabolized by cytochrome p450 3a4 . . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of FGFRs, leading to a decrease in the signaling pathways that these receptors are involved in . This can potentially slow down or stop the growth of cancer cells . Different FGFR genetic alterations promoted tumor growth, invasion, and metastasis but responded differently to FGFR-selective small molecule kinase inhibitors .
Action Environment
The action of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of other medications that inhibit or induce cytochrome P450 3A4 could affect the metabolism of the compound . Additionally, genetic variations in the target receptors or in the enzymes involved in the compound’s metabolism could also influence its efficacy and stability .
properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-4-16-5-7-17(8-6-16)12-9-11(13-3)14-10(2)15-12/h9H,4-8H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTMRMMPHNRFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




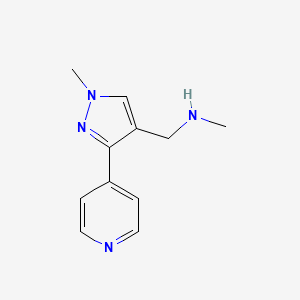
![2-{3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile](/img/structure/B1492990.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1492991.png)
![3-[1-(Piperidin-4-yl)pyrrolidin-2-yl]pyridine](/img/structure/B1492992.png)
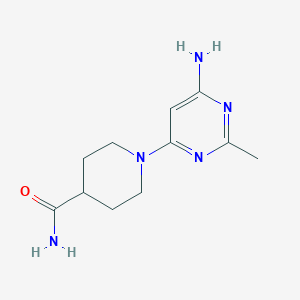
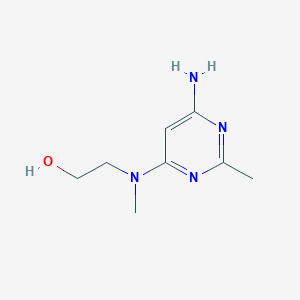



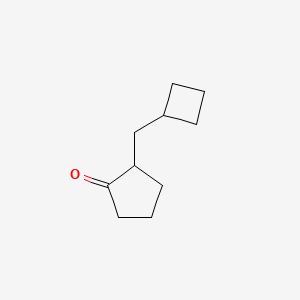
![3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol](/img/structure/B1493003.png)
![1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1493005.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493008.png)